Product packaging for 1-Piperazin-1-ylcyclohexanecarbonitrile(Cat. No.:CAS No. 874623-59-3)

1-Piperazin-1-ylcyclohexanecarbonitrile

Cat. No.: B2567438
CAS No.: 874623-59-3
M. Wt: 193.294
InChI Key: COPVGSODXBYSPF-UHFFFAOYSA-N
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Description

Contextualization of Piperazine (B1678402) and Cyclohexane (B81311) Derivatives in Contemporary Organic Chemistry Research

Piperazine and its derivatives are cornerstones in medicinal chemistry and organic synthesis. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a privileged scaffold in drug discovery. nih.govmdpi.com Its presence is associated with a wide range of pharmacological activities, including but not limited to, antiviral, antidepressant, and anticancer properties. mdpi.comscbt.com The structural versatility of the piperazine nucleus allows for extensive modification, enabling the fine-tuning of a molecule's biological and physical properties. nih.gov

Similarly, cyclohexane derivatives are fundamental building blocks in organic synthesis. google.com The cyclohexane ring provides a non-polar, three-dimensional scaffold that is prevalent in many natural products and synthetic compounds. Its conformational properties, particularly the chair conformation, are crucial in determining the reactivity and stereochemistry of reactions. researchgate.net The functionalization of the cyclohexane ring is a key strategy in the synthesis of a diverse array of organic molecules, from pharmaceuticals to materials.

Fundamental Importance of Nitrile Functional Groups in Synthetic Organic Chemistry

The nitrile or cyano group (-C≡N) is a highly versatile functional group in organic synthesis. Its unique electronic structure, featuring a carbon-nitrogen triple bond, imparts a range of reactivity. Nitriles can be readily converted into a variety of other functional groups, including carboxylic acids, amines, and ketones, making them valuable synthetic intermediates. Furthermore, the nitrile group can act as a directing group in various chemical transformations and is a key component in the synthesis of numerous heterocyclic compounds.

Rationale for Comprehensive Academic Investigation of 1-Piperazin-1-ylcyclohexanecarbonitrile

The combination of the piperazine, cyclohexane, and nitrile moieties within this compound presents a compelling case for its detailed academic study. The piperazine ring introduces basic nitrogen atoms, which can be crucial for biological activity and for forming salts. The cyclohexane scaffold provides a defined three-dimensional structure, and the nitrile group offers a reactive handle for further chemical modifications.

The potential for this compound to serve as a scaffold for the development of new chemical entities with interesting biological or material properties is significant. Its structure suggests possibilities for creating libraries of compounds for high-throughput screening in drug discovery programs.

Overview of the Current Research Landscape and Identified Knowledge Gaps Pertinent to the Compound

Despite the individual importance of its constituent parts, a comprehensive review of the scientific literature reveals a notable scarcity of research focused specifically on this compound. While chemical suppliers list the compound, indicating its accessibility for research purposes, dedicated scholarly articles detailing its synthesis, characterization, and potential applications are conspicuously absent.

This lack of specific research represents a significant knowledge gap. Key areas that remain to be explored include:

Optimized Synthesis: The development of efficient and scalable synthetic routes to this compound.

Detailed Characterization: Comprehensive spectroscopic and crystallographic analysis to fully elucidate its structural and electronic properties.

Reactivity Studies: Exploration of the chemical transformations of the nitrile group and the functionalization of the piperazine and cyclohexane rings.

Biological Screening: Investigation of its potential pharmacological activities based on the known properties of piperazine derivatives.

Material Science Applications: Assessment of its potential as a building block for novel polymers or functional materials.

The current landscape, therefore, presents an open field for original research. The foundational knowledge of its constituent functional groups provides a strong starting point for a systematic investigation into the properties and potential applications of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19N3 B2567438 1-Piperazin-1-ylcyclohexanecarbonitrile CAS No. 874623-59-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-piperazin-1-ylcyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c12-10-11(4-2-1-3-5-11)14-8-6-13-7-9-14/h13H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPVGSODXBYSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Piperazin 1 Ylcyclohexanecarbonitrile

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by working backward from the product to simpler, commercially available starting materials. amazonaws.com For 1-Piperazin-1-ylcyclohexanecarbonitrile, the most logical disconnections involve cleaving the bonds that are most readily formed.

Two primary retrosynthetic disconnections are considered for the target molecule:

C-N Bond Disconnection: The most intuitive disconnection is the carbon-nitrogen bond between the cyclohexane (B81311) ring and the piperazine (B1678402) nitrogen. This approach simplifies the molecule into two key synthons: a piperazine nucleophile and an electrophilic 1-substituted cyclohexanecarbonitrile (B123593). The corresponding synthetic equivalents would be piperazine and a compound such as 1-halocyclohexanecarbonitrile or cyclohexanone (B45756) itself, which can react under specific conditions to form the desired C-N bond. This strategy is advantageous as it utilizes readily available starting materials.

C-CN Bond Disconnection: An alternative disconnection breaks the carbon-nitrile bond on the cyclohexane ring. This pathway leads to a 1-piperazinylcyclohexane synthon, which would require the subsequent introduction of the nitrile group. While feasible, this route may involve more steps compared to the C-N bond disconnection.

The choice between these strategies often depends on the availability of starting materials, reaction efficiency, and the desire to avoid sensitive functional groups during intermediate steps. nih.gov The C-N bond disconnection is generally preferred for its directness.

Direct Synthesis Approaches and Optimization Studies

One-Pot Multicomponent Reaction Strategies for the Piperazine Core

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single reaction vessel to form a product that contains portions of all the starting materials. tandfonline.com While a specific MCR for this compound is not extensively documented, a plausible approach is a variation of the Strecker amino acid synthesis.

This one-pot strategy would involve the condensation of three components:

Cyclohexanone

Piperazine

A cyanide source (e.g., potassium cyanide or trimethylsilyl (B98337) cyanide)

In this reaction, cyclohexanone would first react with piperazine to form an enamine or iminium ion intermediate. Subsequent nucleophilic attack by the cyanide ion would yield the final α-aminonitrile product, this compound. The efficiency of such reactions often depends on the catalyst and reaction conditions. sid.irresearchgate.net

Reaction Type Components Potential Catalyst Key Features
Strecker SynthesisCyclohexanone, Piperazine, Cyanide SourceAcid or BaseForms C-N and C-CN bonds in one pot.
MCR for HeterocyclesAldehydes, Amines, etc.Various (e.g., Phenylboronic acid)High atom economy and efficiency. researchgate.net

Nucleophilic Substitution Reactions in the Formation of Cyclohexane and Piperazine Rings

Nucleophilic substitution is a fundamental reaction in organic synthesis and provides a direct route to the target molecule. This can be achieved by having piperazine act as a nucleophile, attacking an electrophilic cyclohexane derivative.

A common method involves the reaction of piperazine with a 1-halo-cyclohexanecarbonitrile (e.g., 1-bromo-cyclohexanecarbonitrile). The secondary amine of the piperazine ring attacks the carbon atom bearing the halogen, displacing it to form the C-N bond. researchgate.net Piperazine's inherent nucleophilicity makes it suitable for such reactions. mdpi.com To avoid double alkylation, one of the piperazine nitrogens can be protected with a group like tert-butyloxycarbonyl (Boc), which can be removed later.

Alternatively, the piperazine ring itself can be formed via nucleophilic substitution, although this is a less direct route to the final product. This typically involves the cyclization of a linear diamine precursor. nih.govrsc.org

Methodologies for the Introduction and Formation of the Nitrile Moiety

The nitrile group is a versatile functional group in organic chemistry and can be introduced through several reliable methods. ebsco.comalgoreducation.comnumberanalytics.com

From Aldehydes and Ketones: The most direct route starting from cyclohexanone involves reaction with hydrogen cyanide (HCN) or, more safely, a cyanide salt like KCN or NaCN in the presence of an acid. chemguide.co.uk This forms a cyanohydrin, which can then be further reacted. In the context of a Strecker synthesis, the presence of an amine (piperazine) leads directly to the α-aminonitrile. mdpi.com

From Halides: Nucleophilic substitution of an alkyl halide with a cyanide salt is a classic method for nitrile synthesis. chemguide.co.uklibretexts.org For example, 1-bromocyclohexane could be converted to cyclohexanecarbonitrile.

From Amides: The dehydration of a primary amide is another effective method. chemguide.co.uklibretexts.org If one were to synthesize 1-piperazinylcyclohexanecarboxamide, it could be dehydrated using reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) to yield the target nitrile. algoreducation.com

From Carboxylic Acid Derivatives: It is also possible to synthesize nitriles from carboxylic acids or their derivatives, though this may require multiple steps. google.com

Starting Material Reagent(s) Reaction Type Reference
CyclohexanoneKCN, AcidCyanohydrin Formation chemguide.co.uk
1-HalocyclohexaneNaCN or KCNNucleophilic Substitution libretexts.org
CyclohexanecarboxamideP₄O₁₀ or SOCl₂Dehydration chemguide.co.uklibretexts.org

Stepwise Synthetic Pathways and Intermediate Derivatization

Stepwise synthesis allows for greater control over the construction of the molecule by building and functionalizing intermediates in a sequential manner.

Construction and Functionalization of the Piperazine Ring System

The piperazine ring is a common scaffold in medicinal chemistry, and numerous methods exist for its synthesis and functionalization. researchgate.netrsc.org A common strategy involves modifying a pre-existing piperazine molecule. nih.gov

Key functionalization methods include:

N-Alkylation and N-Arylation: Since the target compound is an N-substituted piperazine, methods for functionalizing the nitrogen atoms are highly relevant. These include nucleophilic substitution with alkyl halides, reductive amination with aldehydes or ketones, and palladium-catalyzed Buchwald-Hartwig coupling for arylation. nih.gov

C-H Functionalization: Modern synthetic methods have enabled the direct functionalization of the C-H bonds on the piperazine ring, allowing for the introduction of alkyl or aryl groups onto the carbon backbone. researchgate.netmdpi.com This is often achieved using photoredox catalysis. mdpi.comnih.gov

De Novo Synthesis: The piperazine ring can be constructed from acyclic precursors. A general approach involves the cyclization of N,N'-disubstituted ethylenediamine (B42938) derivatives or the reaction of a primary amine with a bis(electrophilic) two-carbon unit. rsc.orgnih.gov

These methods provide a robust toolbox for creating a wide array of piperazine derivatives, which can then be coupled with the cyclohexanecarbonitrile moiety to complete the synthesis of the target compound.

Elaboration of the Cyclohexane Ring Framework

The construction of the substituted cyclohexane core is a critical aspect of the synthesis. While complex, multi-step total syntheses can be employed for highly congested cyclohexane-fused systems, the framework for a molecule like this compound typically originates from a readily available precursor like cyclohexanone. nih.gov The primary strategy involves modifying the existing six-membered ring rather than constructing it from acyclic precursors.

The elaboration process focuses on the functionalization of the ketone group in cyclohexanone. A common and efficient method is the one-pot synthesis, which combines multiple reaction steps in a single vessel. scirp.orgresearchgate.net This approach is initiated by the reaction of cyclohexanone with piperazine to form an enamine or an aminal intermediate. This in-situ-formed intermediate is then subjected to the addition of a cyanide source, directly yielding the desired this compound structure. This convergent approach is highly efficient as it constructs the two C-N and C-C bonds at the C1 position of the cyclohexane ring in a single synthetic sequence.

Starting MaterialKey IntermediateElaboration StrategyReference
CyclohexanoneEnamine/AminalOne-pot reaction with piperazine scirp.orgresearchgate.net
Substituted CyclohexaneN/ANot typically employed for this targetN/A

Strategic Introduction of the Carbonitrile Group

The introduction of the carbonitrile (-CN) group is a pivotal step that completes the molecular structure. This transformation is most effectively achieved through a nucleophilic addition of a cyanide anion to an electrophilic carbon center on the cyclohexane ring. In the context of a synthesis starting from cyclohexanone, this is typically accomplished via a Strecker-type reaction.

After the initial reaction of cyclohexanone with piperazine, an iminium ion intermediate is formed in equilibrium. This electrophilic species is highly susceptible to nucleophilic attack by a cyanide source, such as hydrogen cyanide (HCN), trimethylsilyl cyanide (TMSCN), or an alkali metal cyanide (e.g., KCN, NaCN). This step forges the crucial C-C bond and installs the nitrile functionality directly onto the cyclohexane ring at the same carbon atom bearing the piperazine substituent. A well-established procedure for the synthesis of the parent cyclohexanecarbonitrile from cyclohexanone involves the formation of an intermediate which is then reacted with a cyanide source. scirp.org This general methodology is directly adaptable for the synthesis of the target molecule.

Precursor TypeCyanide SourceReaction TypeKey Feature
Iminium ion (from Cyclohexanone + Piperazine)KCN, NaCN, HCNStrecker-type reactionDirect formation of the α-amino nitrile structure
Cyclohexyl halideAlkali cyanidesNucleophilic substitutionNot the preferred route from cyclohexanone

Catalytic Approaches in the Synthesis of this compound

Catalysis offers powerful tools for enhancing the efficiency, selectivity, and sustainability of synthetic routes. mdpi.com Both transition metal catalysis and organocatalysis present potential avenues for optimizing the synthesis of this compound.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. dntb.gov.uamdpi.com While a Strecker-type synthesis is very direct, a hypothetical alternative route could employ a transition metal-catalyzed C-N coupling reaction, such as the Buchwald-Hartwig amination.

In this scenario, a precursor such as 1-bromocyclohexanecarbonitrile could be coupled with piperazine using a palladium catalyst. researchgate.net These reactions are renowned for their functional group tolerance and are widely used in the pharmaceutical industry. dtu.dk A variety of palladium catalysts, often supported by specialized phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, could facilitate this transformation. researchgate.net

Reaction TypeReactantsCatalyst System (Example)Bond Formed
Buchwald-Hartwig Amination1-Bromocyclohexanecarbonitrile, PiperazinePd(OAc)₂, Phosphine Ligand, BaseCyclohexyl-Nitrogen
Suzuki CouplingN/AN/ACarbon-Carbon
Heck CouplingN/AN/ACarbon-Carbon

This catalytic approach, while less direct than a one-pot Strecker synthesis, could be valuable if the required precursors are readily available or if specific reaction conditions are needed that are incompatible with traditional methods.

Organocatalysis in Achieving Stereoselective Synthesis

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions, often with high stereoselectivity. While this compound is an achiral molecule, organocatalysis could be critically important for the synthesis of chiral derivatives or analogues where stereochemistry is a key feature.

An asymmetric variant of the Strecker reaction is a prime candidate for organocatalysis. A chiral catalyst, such as a thiourea-based or squaramide-based catalyst, could be employed to control the facial selectivity of the cyanide addition to the iminium ion intermediate. This would result in the preferential formation of one enantiomer of a chiral α-amino nitrile. While not necessary for the parent compound, this methodology would be essential for producing enantiomerically pure analogues with potential applications in pharmaceutical development.

Application of Green Chemistry Principles in Synthetic Route Design and Implementation

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient. nih.gov The synthesis of this compound can be significantly improved by incorporating these principles. nih.gov

A primary green chemistry objective is waste prevention. nih.gov One-pot syntheses, such as the Strecker-type reaction of cyclohexanone, piperazine, and a cyanide source, are inherently greener than multi-step processes that require isolation and purification of intermediates. researchgate.net This approach improves atom economy and reduces the generation of solvent and material waste. nih.gov

The choice of solvent is another critical factor. Designing the synthesis to proceed in greener solvents like water or methanol (B129727), which can often be recycled, is preferable to using halogenated or other hazardous solvents. scirp.org Furthermore, employing catalytic methods over stoichiometric reagents aligns with green chemistry principles. Catalytic amounts of transition metals or organocatalysts reduce waste and increase process efficiency compared to routes that might use stoichiometric activating agents or protecting groups. mdpi.comnih.gov

Green Chemistry PrincipleApplication in SynthesisBenefit
Waste Prevention One-pot synthesis from cyclohexanoneReduces intermediate isolation and purification waste. researchgate.netnih.gov
Atom Economy Direct addition reactions (Strecker)Maximizes the incorporation of reactant atoms into the final product. nih.gov
Safer Solvents Use of methanol or waterReduces environmental impact and improves process safety. scirp.org
Catalysis Transition metal or organocatalysisReduces waste from stoichiometric reagents and enables efficient transformations. mdpi.com

By evaluating synthetic routes through green chemistry metrics, such as the E-factor (kg waste/kg product) or Process Mass Intensity (PMI), a more sustainable and efficient manufacturing process can be developed. nih.gov

Reaction Mechanisms and Chemical Transformations of 1 Piperazin 1 Ylcyclohexanecarbonitrile

Mechanistic Studies of Piperazine (B1678402) Nitrogen Reactivity

The presence of two secondary amine functionalities within the piperazine ring endows 1-Piperazin-1-ylcyclohexanecarbonitrile with characteristic nucleophilic properties. These nitrogen atoms are key centers for a range of chemical transformations.

Nucleophilic Reactivity and Alkylation Studies

The nitrogen atoms of the piperazine ring possess lone pairs of electrons, rendering them nucleophilic. This inherent nucleophilicity allows for reactions with various electrophiles. Alkylation, the addition of an alkyl group, is a fundamental reaction for piperazine-containing compounds. This can be achieved by reacting the molecule with alkyl halides or other alkylating agents, resulting in the substitution of the hydrogen atoms on the amine groups with alkyl groups. This process allows for the introduction of diverse alkyl chains onto the piperazine molecule ambeed.com.

Recent advancements in photoredox catalysis have enabled site-selective C-H alkylation of piperazine substrates. This method relies on the electronic differentiation of the nitrogen centers within the piperazine framework, allowing for the synthesis of C-alkylated derivatives nih.govbohrium.com. While specific studies on this compound are not prevalent, the general principles of piperazine alkylation are well-established.

Table 1: General Examples of Piperazine Alkylation Reactions

Alkylating AgentProduct TypeGeneral Conditions
Alkyl Halide (e.g., R-X)N-AlkylpiperazineBase, Solvent
Michael AcceptorN-(2-Carbonyl)ethylpiperazineProtic or Aprotic Solvent

This table represents the expected reactivity based on general chemical principles for piperazine derivatives.

Acylation and Sulfonylation Reactions

The nucleophilic nitrogen atoms of the piperazine ring readily react with acylating and sulfonylating agents.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the piperazine nitrogen. Acyl halides or acid anhydrides are common reagents for this transformation, leading to the formation of amides ambeed.com. The resulting N-acylated derivatives often exhibit altered chemical and physical properties compared to the parent molecule. The Friedel-Crafts acylation, a classic method for forming aryl ketones, proceeds via an electrophilic aromatic substitution where an acylium ion acts as the electrophile organic-chemistry.org. While this specific reaction is not directly applicable to the aliphatic piperazine ring, the underlying principle of nucleophilic attack on an acylium ion or its equivalent is central to the acylation of piperazines.

Sulfonylation: Similarly, sulfonylation involves the reaction of the piperazine nitrogens with a sulfonyl halide (e.g., R-SO2-Cl) to form sulfonamides. This reaction is a common method for the protection of amine groups or for the introduction of specific functionalities.

Table 2: Representative Acylation and Sulfonylation Reactions of Piperazines

ReagentFunctional Group IntroducedProduct Class
Acetyl ChlorideAcetylN-Acetylpiperazine
Benzoic AnhydrideBenzoylN-Benzoylpiperazine
p-Toluenesulfonyl ChlorideTosylN-Tosylpiperazine

This table illustrates the expected outcomes of acylation and sulfonylation on a piperazine core.

Oxidative and Reductive Transformations at the Nitrogen Centers

The nitrogen atoms of the piperazine ring can participate in redox reactions.

Oxidation: Oxidation of the piperazine nitrogens can lead to the formation of various products, including N-oxides. The specific outcome depends on the oxidizing agent used and the reaction conditions.

Reduction: While the piperazine ring is generally stable to reduction, forcing conditions can lead to ring cleavage. More commonly, reductive amination is a key synthetic route to substituted piperazines, though this is a formative rather than a transformative reaction of the pre-existing ring in this compound.

Chemical Reactivity of the Cyclohexanecarbonitrile (B123593) Moiety

The cyclohexanecarbonitrile portion of the molecule provides additional sites for chemical reactions, namely at the nitrile group and on the cyclohexane (B81311) ring.

Nitrile Group Transformations (e.g., Hydrolysis, Reduction, Nucleophilic Addition Reactions)

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first yield a carboxamide, which can then be further hydrolyzed to a carboxylic acid. This reaction provides a synthetic route to convert the nitrile functionality into a carboxylic acid.

Reduction: The nitrile group can be reduced to a primary amine (-CH2NH2). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation (e.g., H2 with a metal catalyst like nickel or platinum) masterorganicchemistry.com. This reaction is a powerful tool for the synthesis of amines from nitriles.

Nucleophilic Addition Reactions: The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. A notable example is the Grignard reaction, where an organomagnesium halide (Grignard reagent) adds to the nitrile to form an imine intermediate. Subsequent hydrolysis of the imine yields a ketone masterorganicchemistry.comorganic-chemistry.orgyoutube.com. This reaction allows for the formation of a new carbon-carbon bond and the conversion of the nitrile into a ketone.

Table 3: Common Transformations of the Nitrile Group

ReactionReagentsProduct Functional Group
HydrolysisH3O+ or OH-, H2O, heatCarboxylic Acid
Reduction1. LiAlH4, ether; 2. H2OPrimary Amine
Grignard Reaction1. R-MgX, ether; 2. H3O+Ketone

This table outlines the expected reactivity of the nitrile group based on established organic chemistry principles.

Reactions Occurring on the Cyclohexane Ring (e.g., Electrophilic Substitution, Elimination Reactions)

The cyclohexane ring, being a saturated aliphatic system, is generally less reactive than the piperazine or nitrile moieties. However, under certain conditions, it can undergo reactions.

Electrophilic Substitution: Direct electrophilic substitution on the cyclohexane ring is not a typical reaction pathway. However, functionalization of the ring can be achieved through various synthetic strategies, often involving the generation of radical or carbocationic intermediates.

Elimination Reactions: If a suitable leaving group is present on the cyclohexane ring, an elimination reaction can occur to form a cyclohexene derivative. In the context of this compound itself, without prior functionalization of the ring, elimination reactions are not expected. The principles of elimination reactions, such as E1 and E2 mechanisms, are well-understood in organic chemistry libretexts.orgyoutube.comnih.gov. The E1cB (Elimination Unimolecular Conjugate Base) mechanism is a specific type of β-elimination that occurs under basic conditions, often involving a carbanion intermediate stabilized by a neighboring electron-withdrawing group nih.gov.

Investigations into Intramolecular Reactions and Potential Ring Contraction/Expansion Pathways

The unique structural arrangement of this compound, featuring a nucleophilic piperazine ring in close proximity to an electrophilic nitrile group, presents the potential for various intramolecular reactions. However, specific studies detailing intramolecular cyclization or rearrangement pathways of this particular compound are not extensively documented in publicly available literature.

Theoretical considerations suggest the possibility of intramolecular cyclization under specific conditions. For instance, activation of the nitrile group could potentially lead to an intramolecular attack by the secondary amine of the piperazine ring, which could result in the formation of a bicyclic amidine or a related heterocyclic system. Such transformations are often contingent on the use of specific reagents or catalysts to facilitate the reaction.

One area of general relevance to α-aminonitriles is their potential to undergo Thorpe-Ziegler type reactions, which involve the intramolecular condensation of dinitriles to form cyclic ketones after hydrolysis. While this compound is not a dinitrile, this reaction highlights the potential for intramolecular carbon-carbon bond formation involving nitrile groups.

Furthermore, the cyclohexyl ring itself could theoretically undergo rearrangement reactions, such as ring expansion or contraction, under specific acidic or radical conditions. However, there is no direct evidence in the reviewed literature to suggest that this compound readily undergoes such transformations under standard laboratory conditions. The stability of the cyclohexyl ring generally requires forcing conditions for such rearrangements to occur.

Detailed Studies on Functional Group Interconversions and Derivatization Strategies of the Compound

The chemical versatility of this compound lies in the reactivity of its constituent functional groups: the piperazine moiety and the nitrile group. These groups can be independently or concertedly modified to generate a diverse range of derivatives.

Functionalization of the Piperazine Ring

The piperazine ring, with its secondary amine, is a prime site for various functionalization reactions. These modifications are crucial for altering the compound's physicochemical properties and for building more complex molecular architectures.

N-Alkylation: The secondary amine of the piperazine ring can be readily alkylated using various alkyl halides or other electrophilic alkylating agents. This reaction introduces alkyl substituents onto the nitrogen atom, expanding the molecular diversity.

N-Acylation: Acylation of the piperazine nitrogen with acyl chlorides or anhydrides leads to the formation of amides. This transformation is a common strategy to introduce carbonyl-containing functional groups.

N-Arylation: The piperazine nitrogen can also undergo arylation reactions, such as the Buchwald-Hartwig amination, to form N-arylpiperazine derivatives. This allows for the introduction of various aromatic and heteroaromatic systems.

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into several other important functional groups.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide as an intermediate. This conversion is a fundamental transformation in organic synthesis.

Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄). This provides a route to aminomethyl-substituted cyclohexylpiperazine derivatives.

Stereochemical Investigations and Conformational Analysis of 1 Piperazin 1 Ylcyclohexanecarbonitrile

Analysis of Chirality and Stereoisomerism

Stereoisomers are compounds that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. libretexts.org The investigation into the chirality of 1-Piperazin-1-ylcyclohexanecarbonitrile is fundamental to its characterization.

A molecule is chiral if it is non-superimposable on its mirror image. msu.edu The primary determinant of chirality in this compound is the C1 carbon of the cyclohexane (B81311) ring. This carbon atom is bonded to four distinct substituent groups:

A piperazin-1-yl group

A carbonitrile (-CN) group

The C2 carbon of the cyclohexane ring

The C6 carbon of the cyclohexane ring

This substitution pattern makes the C1 carbon a stereocenter, rendering the entire molecule chiral. Consequently, this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. libretexts.org These enantiomers possess identical physical properties, such as melting point and boiling point, but will rotate plane-polarized light in equal and opposite directions.

In its pure form, this compound does not possess multiple stereocenters, and therefore diastereomers are not intrinsically possible. Diastereomers are stereoisomers that are not mirror images of one another and arise when a molecule has two or more stereocenters. However, if substitutions were introduced on the piperazine (B1678402) ring or elsewhere on the cyclohexane ring, a variety of diastereomeric forms could be generated.

Property Description for this compound
Chirality The molecule is chiral due to the presence of a stereocenter at the C1 position.
Stereocenter C1 of the cyclohexane ring.
Enantiomers Exists as a pair of enantiomers (R and S forms).
Diastereomers Does not have diastereomers in its unsubstituted form.

Since this compound exists as a racemic mixture (an equal mixture of both enantiomers), its separation into individual enantiomers, a process known as chiral resolution, is a critical step for stereospecific studies and applications. wikipedia.org Several methods are applicable for the resolution of such a compound, primarily leveraging the basic nature of the piperazine moiety.

Diastereomeric Salt Formation: This is the most common method for resolving racemic amines. wikipedia.org The process involves reacting the racemic mixture with a single enantiomer of a chiral acid, such as tartaric acid or camphorsulfonic acid. This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows them to be separated by techniques like fractional crystallization. wikipedia.org Once separated, the pure enantiomer of the amine can be recovered by treating the salt with a base.

Chiral Chromatography: This technique has become one of the most effective methods for obtaining enantiomers with very high purity. mdpi.com High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) can be employed. The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation. mdpi.comnih.gov Capillary electrophoresis using a chiral selector, such as sulfated β-cyclodextrin, has also proven effective for the separation of chiral piperazine derivatives. researchgate.net

Resolution Method Principle Application to Compound
Diastereomeric Salt Formation Reaction with a chiral resolving agent to form diastereomers, which are then separated by crystallization. wikipedia.orgThe basic piperazine nitrogen can form salts with chiral acids like tartaric acid.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase leads to separation. mdpi.comCan be applied directly to the racemic mixture for analytical or preparative scale separation.
Capillary Electrophoresis (CE) Separation in a capillary based on differential migration in the presence of a chiral selector. researchgate.netA viable method for analytical separation of the enantiomers.

Conformational Preferences and Dynamics of the Cyclohexane Ring

The cyclohexane ring is not planar; it adopts puckered three-dimensional conformations to relieve angle and torsional strain. utexas.edudalalinstitute.com The most stable and predominant conformation is the chair form, which is virtually free of strain. utexas.edu The substitution on the ring in this compound significantly influences the dynamics and stability of its possible conformations.

The cyclohexane ring is conformationally mobile, with the two equivalent chair conformations interconverting rapidly at room temperature in a process known as a "ring flip". masterorganicchemistry.com During this interconversion, the ring passes through several higher-energy conformations, including the half-chair, twist-boat, and boat forms. masterorganicchemistry.comslideshare.net

Conformation Relative Energy (kcal/mol) Status
Chair 0Ground State
Twist-Boat ~5.5Local Energy Minimum masterorganicchemistry.com
Boat ~6.5Transition State masterorganicchemistry.com
Half-Chair ~10-11Transition State masterorganicchemistry.com

In a chair conformation, the twelve substituent positions on the ring are divided into two types: six axial positions, which are parallel to the main axis of the ring, and six equatorial positions, which are located around the "equator" of the ring. libretexts.orgpressbooks.pub When the ring flips, all axial positions become equatorial, and vice versa. masterorganicchemistry.com

For substituted cyclohexanes, the two chair conformations are no longer equivalent in energy. Substituents generally prefer the more spacious equatorial position to avoid steric hindrance. ucalgary.ca The magnitude of this preference is quantified by the "A-value," which represents the free energy difference (ΔG°) between the equatorial and axial conformations.

In this compound, both substituents are on the same carbon. In any given chair conformation, one must be axial and the other equatorial. The crucial factor is the relative steric bulk of the piperazinyl group versus the carbonitrile group.

Piperazinyl Group: This is a bulky, sterically demanding substituent.

Carbonitrile Group (-CN): This group is linear and relatively small.

Given the significant difference in size, the conformational equilibrium will overwhelmingly favor the chair conformation where the larger piperazinyl group occupies the equatorial position to minimize steric strain. pressbooks.publibretexts.org The smaller carbonitrile group would consequently occupy the axial position.

Substituent Relative Steric Bulk Predicted Positional Preference
Piperazin-1-yl LargeStrongly Equatorial
Carbonitrile (-CN) SmallAxial (by consequence)

The primary reason for the equatorial preference of large substituents is the avoidance of destabilizing 1,3-diaxial interactions. lumenlearning.comlibretexts.org These are steric repulsions between an axial substituent and the two axial hydrogens (or other axial groups) located on the same face of the ring, specifically on the third carbon atoms away (C3 and C5 relative to C1). quimicaorganica.org

In the conformation where the bulky piperazinyl group is axial, it would experience severe steric clashes with the axial hydrogens at the C3 and C5 positions. This would significantly raise the energy of this conformer, making it highly unstable. ucalgary.ca In contrast, the linear and slender carbonitrile group, when in the axial position, would experience much weaker 1,3-diaxial interactions.

Therefore, the equilibrium mixture at room temperature would consist almost exclusively of the conformer with an equatorial piperazinyl group and an axial carbonitrile group. The energy difference is substantial enough to effectively "lock" the conformation, with the ring flip to the alternative chair form being highly unfavorable.

Conformer Key Steric Interactions Relative Stability
Equatorial Piperazinyl / Axial Nitrile Minor 1,3-diaxial interactions between the axial -CN group and axial hydrogens at C3/C5.Highly Stable (Favored)
Axial Piperazinyl / Equatorial Nitrile Severe 1,3-diaxial interactions between the bulky axial piperazinyl group and axial hydrogens at C3/C5.Highly Unstable (Disfavored)

Conformational Dynamics of the Piperazine Ring

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, typically adopts a chair conformation, which is its most stable energetic state. This is analogous to the cyclohexane ring. However, the presence of two nitrogen atoms introduces additional dynamic processes, namely nitrogen inversion, alongside the ring inversion.

The chair conformation of the piperazine ring can undergo a ring flip, passing through higher energy transition states such as the twist-boat and boat conformations. The energy barrier for ring inversion in piperazine is generally observed to be slightly lower than that of cyclohexane, a difference attributed to the presence of the heteroatoms.

A significant feature of the piperazine ring in this compound is the presence of a bulky substituent at one of the nitrogen atoms – the 1-cyanocyclohexyl group. This large substituent will have a strong preference for the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. Consequently, the conformational equilibrium of the piperazine ring is expected to be heavily biased towards the conformer where the cyclohexanecarbonitrile (B123593) group is in the equatorial position.

Table 1: Representative Energy Barriers for Conformational Processes

ProcessRing SystemTypical Energy Barrier (kJ/mol)
Ring InversionCyclohexane~43
Ring InversionPiperazine~40
Nitrogen InversionPiperazine25-35

Note: The values presented are typical for the parent ring systems and may be influenced by substitution.

Elucidation of the Influence of Stereochemistry and Conformation on Molecular Reactivity

The stereochemistry and conformational preferences of this compound are expected to exert a profound influence on its molecular reactivity. The spatial arrangement of the functional groups dictates their accessibility to reagents and their participation in chemical reactions.

The reactivity of the piperazine moiety is largely centered on the lone pairs of electrons on the two nitrogen atoms, which confer basic and nucleophilic properties to the molecule. The conformation of the piperazine ring and the orientation of the cyclohexanecarbonitrile substituent will modulate the steric environment around these nitrogen atoms.

In the favored conformation with the equatorial 1-cyanocyclohexyl group, the lone pair of the substituted nitrogen (N-1) will be in an axial orientation. This axial lone pair is generally more sterically hindered than an equatorial lone pair, which could potentially reduce its nucleophilicity compared to the unsubstituted nitrogen (N-4). The lone pair on N-4 can exist in either an axial or equatorial orientation due to nitrogen inversion, and its accessibility will be crucial for reactions such as alkylation, acylation, or acid-base reactions.

Furthermore, the relative orientation of the piperazine and cyclohexane rings could allow for intramolecular interactions. For example, in certain conformations, the N-4 of the piperazine ring could potentially interact with the nitrile group, although this is less likely given the expected extended conformation of the molecule.

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural determination of organic molecules in solution. Through the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the atomic connectivity and spatial arrangement of 1-Piperazin-1-ylcyclohexanecarbonitrile can be assembled.

¹H NMR and ¹³C NMR for Connectivity and Chemical Environment Mapping

The ¹H NMR spectrum of this compound provides crucial information regarding the number of distinct proton environments, their multiplicity (spin-spin coupling), and their relative proximity. The spectrum is expected to show characteristic signals for the protons on the cyclohexane (B81311) ring and the piperazine (B1678402) ring. The integration of these signals corresponds to the number of protons in each environment.

Similarly, the ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of their neighboring atoms. For this compound, distinct signals would be expected for the quaternary carbon of the nitrile group, the carbons of the cyclohexane ring, and the carbons of the piperazine moiety.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Cyclohexane CH₂1.2 - 2.025 - 40
Piperazine CH₂ (distal to N-cyclohexyl)2.8 - 3.245 - 50
Piperazine CH₂ (proximal to N-cyclohexyl)2.5 - 2.950 - 55
Piperazine NH1.5 - 3.0 (broad)-
Quaternary Cyclohexyl C-60 - 70
Nitrile C≡N-120 - 125

Note: These are predicted ranges and actual experimental values may vary based on solvent and other experimental conditions.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Definitive Structural Assignments and Stereochemical Determination

To move beyond simple chemical shift data and establish unambiguous connectivity, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons within the cyclohexane and piperazine rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the ¹³C signals based on the more readily interpretable ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons, such as the nitrile carbon and the point of attachment of the piperazine ring to the cyclohexane ring, by observing their correlations with nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, which is crucial for determining the stereochemistry and preferred conformation of the molecule.

Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact mass of the molecular ion of this compound with a high degree of accuracy. This precise mass measurement allows for the unambiguous determination of its elemental formula, distinguishing it from other compounds with the same nominal mass.

Interpretation of Fragmentation Patterns for Elucidating Structural Subunits

Upon ionization in the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragmentation patterns provides a "fingerprint" of the molecule and helps to confirm its structure. Key fragmentation pathways would likely involve the cleavage of the piperazine ring, the loss of the nitrile group, and fragmentation of the cyclohexane ring.

Table 2: Plausible Mass Fragments for this compound

m/z Value (Predicted) Plausible Fragment Structure
[M-H]⁺Loss of a proton
[M-CN]⁺Loss of the nitrile group
C₆H₁₀N⁺Cyclohexyl-imminium ion
C₄H₉N₂⁺Piperazine fragment

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Purity and Impurity Profiling

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the separation, detection, and quantification of compounds in a mixture. For this compound, LC-MS/MS is the method of choice for assessing its purity and identifying any potential impurities. The liquid chromatography step separates the target compound from any by-products, starting materials, or degradation products. The tandem mass spectrometry then provides structural information on these separated components, allowing for their identification and quantification even at trace levels. This is crucial for quality control and ensuring the integrity of the compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify functional groups and analyze the vibrational modes of a molecule. kurouskilab.com As complementary methods, they provide a detailed fingerprint of the molecular structure. kurouskilab.com For this compound, the spectra would be characterized by the distinct vibrations of its three main components: the piperazine ring, the cyclohexane ring, and the nitrile group.

Key Vibrational Modes Expected for this compound:

Nitrile (C≡N) Group: A sharp, intense absorption band in the IR spectrum is expected in the range of 2260-2240 cm⁻¹, which is characteristic of the C≡N stretching vibration. This band is typically weak in the Raman spectrum.

Piperazine Ring: The piperazine ring, typically existing in a chair conformation, exhibits several characteristic vibrations. dergipark.org.trnih.gov These include C-N stretching vibrations, which are expected to appear in the 1250-1020 cm⁻¹ region. N-H stretching vibrations, typically seen between 3500 and 3250 cm⁻¹ for secondary amines in piperazine derivatives, would be absent here due to the tertiary amine structure at the point of substitution, but the secondary amine on the other side of the ring would show a characteristic N-H stretch. dergipark.org.tr C-H stretching and bending modes of the ring would also be present.

Cyclohexane Ring: The cyclohexane moiety will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ (aliphatic C-H). Additionally, CH₂ scissoring (around 1450 cm⁻¹) and rocking vibrations will be prominent. The C-C stretching vibrations of the ring will also be present in the fingerprint region.

The combination of IR and Raman spectra provides a comprehensive vibrational analysis. For instance, symmetrical vibrations are often more intense in Raman spectra, while asymmetrical vibrations and those involving significant dipole moment changes are stronger in IR spectra. nih.gov

Functional Group / MoietyVibrational ModeExpected Wavenumber (cm⁻¹)Typical IR IntensityTypical Raman Intensity
Nitrile (-C≡N)C≡N Stretch2260 - 2240Medium to SharpWeak
Piperazine RingN-H Stretch (secondary amine)3500 - 3250MediumWeak
Piperazine RingC-N Stretch1250 - 1020MediumMedium
Cyclohexane/PiperazineAliphatic C-H Stretch3000 - 2850StrongStrong
Cyclohexane/PiperazineCH₂ Scissoring~1450MediumMedium

Advanced Chromatographic Methods for Purity Assessment, Separation, and Quantification

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and by-products, as well as for quantifying its concentration. bjbms.org High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for the analysis of piperazine derivatives. researchgate.net

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. researchgate.net It is widely used for the qualitative and quantitative analysis of piperazine derivatives. researchgate.netrsc.org Given its molecular weight, this compound should be sufficiently volatile for GC analysis.

The separation is typically achieved on a capillary column with a specific stationary phase. For amines like piperazine derivatives, columns with intermediate polarity, such as those containing phenyl-methylpolysiloxane (e.g., DB-17 or USP Phase G3), are often effective in providing good peak shapes and resolution.

Detection is commonly performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (GC-MS), which provides definitive identification based on the mass spectrum of the compound and its fragments. researchgate.netauburn.edu

ParameterTypical Condition for Piperazine Derivatives
ColumnDB-17 ((50%-Phenyl)-methylpolysiloxane) or similar mid-polarity column
Carrier GasHelium or Hydrogen
Injector Temperature~250 °C researchgate.net
Detector Temperature~260 - 300 °C researchgate.net
Oven ProgramTemperature programming, e.g., starting at 150°C and ramping up to 260°C. researchgate.net
DetectionFlame Ionization Detector (FID), Mass Spectrometry (MS) researchgate.net

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules are arranged in the crystal lattice.

While the specific crystal structure of this compound has not been reported in the reviewed literature, analysis of related piperazine-containing compounds provides valuable insights. nih.gov For example, the crystal structure of 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone reveals that the piperazine ring adopts a stable chair conformation. nih.gov It is highly probable that the piperazine ring in this compound also assumes a chair conformation to minimize steric strain.

A crystallographic study would definitively establish the stereochemistry of the molecule, the conformation of both the piperazine and cyclohexane rings, and the spatial relationship between them. It would also reveal intermolecular interactions, such as hydrogen bonding involving the secondary amine, which govern the crystal packing.

Other Advanced Spectroscopic and Analytical Techniques

Electron Energy-Loss Spectroscopy (EELS) for Elemental and Chemical Bonding Information

Electron Energy-Loss Spectroscopy (EELS) is a highly sensitive technique that analyzes the energy distribution of electrons that have interacted with a sample. wikipedia.org This method is typically integrated with a transmission electron microscope (TEM) or a scanning transmission electron microscope (STEM). When a beam of electrons passes through a thin sample of a material, some electrons undergo inelastic scattering, losing a characteristic amount of energy. wikipedia.org This energy loss is specific to the elemental composition and bonding environment within the sample. nih.gov

Theoretical Application to this compound:

In a hypothetical EELS analysis of this compound, the resulting spectrum would be expected to exhibit core-loss edges corresponding to the constituent elements: carbon (C), nitrogen (N), and hydrogen (H). The fine structure of these edges, known as the Energy-Loss Near-Edge Structure (ELNES), would provide detailed information about the local chemical environment of each element. nih.gov For instance, the carbon K-edge ELNES could potentially distinguish between the different types of carbon bonds present in the molecule, such as the C-C bonds in the cyclohexane ring, the C-N bonds of the piperazine ring, and the C≡N bond of the nitrile group. nih.gov

Potential Data from EELS Analysis:

ElementCore-Loss EdgePotential Information from ELNES
Carbon (C)K-edge (~284 eV)Differentiation of sp³, sp², and sp hybridized carbon atoms; identification of C-N and C-C bonding environments.
Nitrogen (N)K-edge (~401 eV)Information on the bonding state of nitrogen in the piperazine ring and the nitrile group.

It is important to note that the successful application of EELS would be contingent on overcoming challenges such as electron beam-induced damage to the organic sample. researchgate.net

Fiber Optics Reflectance Spectroscopy (FORS)

Fiber Optics Reflectance Spectroscopy (FORS) is a non-invasive analytical technique that measures the reflectance of a material as a function of wavelength. mfa.orgcnr.it It is widely used in fields such as art conservation and materials science for the identification of pigments and other chromophores. chsopensource.orgresearchgate.net The technique involves illuminating a sample with a light source via a fiber optic probe and collecting the reflected light, which is then analyzed by a spectrometer. ucla.edu The resulting reflectance spectrum provides a characteristic fingerprint of the material based on its absorption and scattering properties. ucla.edu

Theoretical Application to this compound:

As this compound is typically a white to off-white solid, its FORS spectrum in the visible range would likely be characterized by high reflectance with no distinct absorption bands. However, analysis in the ultraviolet (UV) and near-infrared (NIR) regions could potentially reveal electronic transitions and overtones of vibrational modes, respectively. These features, while potentially subtle, could serve as a spectral signature for the compound. The technique could be particularly useful for quality control, for example, to detect impurities that might alter the reflectance spectrum.

Potential Data from FORS Analysis:

Spectral RegionExpected Features for this compound
Ultraviolet (UV)Possible absorption bands related to electronic transitions within the molecule.
Visible (Vis)High reflectance, characteristic of a white or off-white powder.
Near-Infrared (NIR)Potential for weak absorption bands corresponding to overtones and combinations of C-H and N-H stretching and bending vibrations.

Laser-Induced Breakdown Spectroscopy (LIBS)

Laser-Induced Breakdown Spectroscopy (LIBS) is a rapid elemental analysis technique that utilizes a high-energy focused laser pulse to ablate a small amount of material from a sample's surface, creating a high-temperature plasma. carleton.eduappliedspectra.com As the plasma cools, the excited atoms and ions within it emit light at their characteristic wavelengths. nih.gov This emitted light is collected and analyzed by a spectrometer to determine the elemental composition of the sample. researchgate.net A significant advantage of LIBS is its ability to analyze solids, liquids, and gases with minimal to no sample preparation. nih.gov

Theoretical Application to this compound:

A LIBS analysis of this compound would provide a qualitative and semi-quantitative elemental profile of the compound. The resulting spectrum would be expected to show emission lines for carbon, nitrogen, and hydrogen, the primary elemental constituents of the molecule. The presence of any metallic or other elemental impurities could also be readily detected. researchgate.net While LIBS is primarily an elemental analysis technique, under specific conditions and with advanced data analysis, it can sometimes provide information about the chemical matrix.

Potential Data from LIBS Analysis:

ElementExpected Emission Lines (nm)Potential for Analysis
Carbon (C)e.g., 247.86 nmConfirmation of the organic nature of the compound.
Nitrogen (N)e.g., various lines in the UV-Vis regionConfirmation of the presence of nitrogen.
Hydrogen (H)e.g., 656.28 nm (H-alpha)Confirmation of the presence of hydrogen.
Other ElementsDependent on impuritiesDetection of trace elemental contaminants.

The intensity of the emission lines could be used for semi-quantitative analysis, for instance, to determine the relative abundance of the constituent elements, which could be compared to the theoretical values derived from the compound's chemical formula.

Computational Chemistry and Theoretical Studies of 1 Piperazin 1 Ylcyclohexanecarbonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the electronic distribution, stability, and geometric parameters of 1-Piperazin-1-ylcyclohexanecarbonitrile. These calculations solve the Schrödinger equation, or its approximations, to determine the energies and wavefunctions of the molecule's electrons.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. DFT calculations are employed to determine the ground-state properties of this compound by optimizing its molecular geometry to a minimum energy structure.

Theoretical studies on analogous piperidine (B6355638) and piperazine (B1678402) derivatives commonly utilize functionals such as B3LYP combined with basis sets like 6-311++G(d,p) to achieve reliable predictions of molecular geometries. nih.gov For this compound, the geometry optimization would reveal the preferred chair conformation of the cyclohexane (B81311) and piperazine rings. The nitrile group and the piperazine ring are expected to occupy equatorial positions on the cyclohexane ring to minimize steric hindrance.

The calculated bond lengths and angles provide a detailed picture of the molecular structure. For instance, the C-C bond lengths within the cyclohexane ring are expected to be in the range of 1.53-1.54 Å, typical for sp³-hybridized carbons. The C-N bond lengths in the piperazine ring would be around 1.46 Å. researchgate.net The C≡N triple bond of the nitrile group is predicted to have a bond length of approximately 1.15 Å.

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

ParameterPredicted Value
C-C (cyclohexane)1.535 Å
C-N (piperazine)1.462 Å
C-C (cyclohexane-piperazine)1.550 Å
C-CN (cyclohexane-nitrile)1.485 Å
C≡N (nitrile)1.153 Å
C-N-C (piperazine angle)110.5°
C-C-C (cyclohexane angle)111.2°

Note: The data in this table is illustrative and based on typical values from DFT calculations on structurally similar compounds.

Furthermore, DFT calculations can elucidate electronic properties such as the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map would indicate regions of negative potential around the nitrogen atoms of the piperazine ring and the nitrile group, highlighting them as sites for electrophilic attack. researchgate.netresearchgate.net Conversely, the hydrogen atoms would exhibit positive potential.

Ab Initio Methods for High-Accuracy Property Prediction

For even greater accuracy, particularly for thermodynamic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation.

High-accuracy extrapolated ab initio thermochemistry (HEAT) protocols can be used to predict the gas-phase enthalpy of formation (ΔHf°) with high confidence. researchgate.net Such calculations involve a composite approach, combining results from different levels of theory and basis sets to extrapolate to the complete basis set limit. For this compound, these calculations would provide a benchmark value for its thermodynamic stability.

Table 2: Predicted Thermodynamic Properties of this compound

PropertyPredicted ValueMethod
Enthalpy of Formation (gas, 298 K)+85.2 kJ/molG4(MP2) (illustrative)
Gibbs Free Energy of Formation (gas, 298 K)+310.5 kJ/molG4(MP2) (illustrative)
Entropy (gas, 298 K)480.1 J/mol·KG4(MP2) (illustrative)

Note: The data in this table is illustrative and based on typical values from high-accuracy ab initio calculations on analogous molecules.

Molecular Dynamics Simulations for Elucidating Conformational Landscapes and Dynamics

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, this compound is a flexible molecule with multiple rotatable bonds. Molecular dynamics (MD) simulations are employed to explore the conformational landscape and dynamics of the molecule over time.

MD simulations model the movement of atoms by solving Newton's equations of motion. By simulating the molecule in a solvent box (e.g., water) at a given temperature, a trajectory of its atomic positions over time is generated. Analysis of this trajectory reveals the accessible conformations and the transitions between them.

For this compound, MD simulations would confirm that the chair conformation of both the cyclohexane and piperazine rings is the most stable. nih.gov The simulations would also explore the rotation around the C-N bond connecting the two rings and the torsional angles within the piperazine ring. The results can be visualized through Ramachandran-like plots of dihedral angles, showing the most populated conformational states. The relative energies of different conformers, such as boat or twist-boat forms, can also be estimated, although they are expected to be significantly higher in energy.

Reaction Pathway Elucidation and Transition State Analysis through Computational Methods

Computational chemistry is a powerful tool for investigating the reaction mechanisms involved in the synthesis of this compound. A plausible synthetic route involves the reaction of 1-cyanocyclohexylpiperazine with a suitable reagent. A key reaction in the synthesis of the closely related phencyclidine is the reaction of 1-piperidinocyclohexanecarbonitrile (B162700) with a phenyl Grignard reagent. designer-drug.com

Theoretical calculations can be used to model the reaction pathway of analogous syntheses. By locating the transition state (TS) structures and calculating their energies, the activation energy and reaction rates can be estimated. For the addition of a nucleophile to the nitrile group, the reaction would proceed through a transition state where the new C-C bond is partially formed and the C≡N triple bond is partially broken.

DFT calculations can be used to map out the potential energy surface of the reaction, identifying the reactants, intermediates, transition states, and products. The calculated activation barriers provide insight into the feasibility of the proposed synthetic route.

Table 3: Illustrative Calculated Reaction Energetics for a Key Synthetic Step

ParameterEnergy (kcal/mol)
Reactants0.0
Transition State+15.8
Intermediate-5.2
Products-21.4

Note: This data is hypothetical and serves to illustrate the type of information obtained from reaction pathway calculations.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are highly effective in predicting various spectroscopic properties, which can then be used to interpret and assign experimental spectra.

For vibrational spectroscopy, DFT calculations can predict the infrared (IR) and Raman spectra of this compound. The calculated vibrational frequencies correspond to the different normal modes of the molecule. These include C-H stretching vibrations (around 2850-3000 cm⁻¹), the characteristic C≡N stretch of the nitrile group (around 2240 cm⁻¹), and various bending and rocking modes of the cyclohexane and piperazine rings in the fingerprint region (below 1500 cm⁻¹). researchgate.netmdpi.com

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can accurately predict the ¹H and ¹³C chemical shifts. nih.govnih.gov The predicted chemical shifts for the different protons and carbons in the molecule would aid in the assignment of experimental NMR spectra. For example, the protons on the cyclohexane and piperazine rings would have distinct chemical shifts based on their chemical environment.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C≡N (nitrile)122.5
C-CN (cyclohexane)65.8
C (cyclohexane, other)25.0 - 35.0
C (piperazine)45.0 - 55.0

Note: The data in this table is illustrative, based on GIAO-DFT calculations for similar structures, and referenced against tetramethylsilane (B1202638) (TMS).

In Silico Approaches for Deriving Structure-Reactivity and Structure-Property Relationships

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are used to correlate the chemical structure of a molecule with its biological activity or physical properties. nih.govresearchgate.net

For this compound and its derivatives, QSAR studies could be employed to predict their potential biological activities based on calculated molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological in nature. By building a statistical model based on a training set of compounds with known activities, the activity of new compounds can be predicted.

Similarly, QSPR models can predict physicochemical properties like boiling point, solubility, and pKa. Computational methods can directly calculate the pKa of the piperazine nitrogens, which is crucial for understanding its behavior in biological systems. optibrium.comuregina.ca The calculated pKa values would indicate the extent of protonation at physiological pH.

Applications As a Synthetic Intermediate and Building Block

Utilization in the Synthesis of Novel Heterocyclic Systems and Polycyclic Architectures

The structure of 1-Piperazin-1-ylcyclohexanecarbonitrile provides two primary reaction centers for the construction of new ring systems: the secondary amine of the piperazine (B1678402) ring and the nitrile group. The secondary amine can participate in cyclization reactions with bifunctional electrophiles to form fused or bridged heterocyclic systems. For instance, reaction with α,β-unsaturated esters or ketones could initiate a Michael addition followed by an intramolecular condensation to yield complex bicyclic structures.

Furthermore, the nitrile group is a well-established precursor for nitrogen-containing heterocycles. It can undergo cycloaddition reactions or be used in multi-component reactions to build rings such as triazoles, tetrazoles, or pyrimidines. The strategic combination of reactions at both the piperazine and nitrile functionalities enables the synthesis of intricate polycyclic architectures, where the initial cyclohexane-piperazine core serves as a rigid scaffold upon which further rings are annulated. nih.govresearchgate.net

Strategies for Scaffold Diversity Generation through Derivatization at the Piperazine Nitrogen Atoms

The secondary amine (N-4) of the piperazine ring is a key handle for introducing molecular diversity. Its nucleophilic character allows for a wide range of derivatization reactions, enabling the attachment of various substituents and the modulation of the compound's physicochemical properties. This versatility has established the piperazine ring as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net Common strategies for derivatization include:

N-Alkylation: Reaction with alkyl halides or sulfonates under basic conditions introduces simple or functionalized alkyl chains. Reductive amination with aldehydes or ketones provides an alternative route to N-alkyl derivatives. nih.gov

N-Arylation: Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the attachment of aryl or heteroaryl substituents, significantly expanding the accessible chemical space.

N-Acylation: The formation of amides via reaction with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) is a robust method for introducing a variety of functional groups.

N-Sulfonylation: Reaction with sulfonyl chlorides yields stable sulfonamides, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.

These derivatization reactions can be used to build libraries of analogues for screening purposes or to append moieties that can participate in further synthetic transformations.

Derivatization StrategyReagent ClassResulting Functional GroupGeneral Conditions
N-Alkylation Alkyl Halide (R-X)Tertiary AmineBase (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF)
Reductive Amination Aldehyde/Ketone (RCHO/RCOR')Tertiary AmineReducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN)
N-Arylation Aryl Halide (Ar-X)N-Aryl PiperazinePd or Cu catalyst, Base, Ligand
N-Acylation Acid Chloride (RCOCl)AmideBase (e.g., Et₃N, Pyridine), Solvent (e.g., DCM, THF)
N-Sulfonylation Sulfonyl Chloride (RSO₂Cl)SulfonamideBase (e.g., Et₃N, Pyridine), Solvent (e.g., DCM)

Chemical Modifications at the Cyclohexane (B81311) Ring for the Development of Analogues

Modifying the saturated carbocyclic cyclohexane ring presents a greater synthetic challenge compared to the piperazine or nitrile moieties due to the relative inertness of C-H bonds. However, several strategies can be envisioned for the development of analogues with substituted cyclohexane scaffolds.

One potential approach involves free-radical halogenation, which could introduce a handle for subsequent nucleophilic substitution reactions, although this method often suffers from a lack of selectivity. More advanced and selective C-H functionalization or C-H activation methodologies using transition metal catalysts could potentially enable the direct installation of functional groups at specific positions on the cyclohexane ring. mdpi.com Such modifications would allow for the exploration of the three-dimensional space around the scaffold, which is crucial in fields like drug design. Furthermore, the dynamic nature and ring conformations of substituted cyclohexanes can influence molecular reactivity and interactions. nih.govvu.nl

Transformations of the Nitrile Group to Other Key Functionalties (e.g., Amides, Carboxylic Acids, Amines)

The nitrile group is an exceptionally versatile functional group that can be converted into several other key functionalities, making it a cornerstone of the synthetic utility of this compound. libretexts.org

Conversion to Amides: The partial hydrolysis of the nitrile to the corresponding primary amide, 1-(piperazin-1-yl)cyclohexane-1-carboxamide, can be achieved under carefully controlled acidic or basic conditions. libretexts.org Milder conditions, such as using hydrogen peroxide in an alkaline solution, are often employed to prevent over-hydrolysis to the carboxylic acid. commonorganicchemistry.com This transformation is valuable as amides are prevalent in biologically active molecules and are themselves useful synthetic intermediates.

Conversion to Carboxylic Acids: Complete hydrolysis of the nitrile group under more vigorous conditions, typically by heating under reflux with a strong acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH), yields the corresponding carboxylic acid, 1-(piperazin-1-yl)cyclohexane-1-carboxylic acid. chemistrysteps.comyoutube.com This conversion provides an entry point to other carboxylic acid derivatives, such as esters and acid halides.

Conversion to Amines: The reduction of the nitrile is a powerful method for synthesizing primary amines. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent will effectively reduce the nitrile to a primary amine, yielding (1-(piperazin-1-yl)cyclohexyl)methanamine. libretexts.org This reaction extends the carbon chain and introduces a new basic center into the molecule.

TransformationTarget Functional GroupReagents and ConditionsProduct Name
Partial Hydrolysis Primary AmideH₂O, mild H⁺ or OH⁻; or H₂O₂/NaOH1-(Piperazin-1-yl)cyclohexane-1-carboxamide
Complete Hydrolysis Carboxylic AcidH₂O, strong H⁺ or OH⁻, heat1-(Piperazin-1-yl)cyclohexane-1-carboxylic acid
Reduction Primary Amine1. LiAlH₄, Et₂O; 2. H₂O workup(1-(Piperazin-1-yl)cyclohexyl)methanamine

Role of the Compound in Constructing Complex Molecular Architectures

This compound serves as a trifunctional building block for the construction of complex molecular architectures. researchgate.net Each component of the molecule can be addressed with a high degree of chemical selectivity, allowing for a stepwise and controlled assembly of larger structures.

The piperazine nitrogen can act as a nucleophilic handle to connect the scaffold to other molecular fragments. The cyclohexane ring provides a rigid, three-dimensional core that dictates the spatial orientation of the appended substituents. Finally, the versatile nitrile group can be transformed at various stages of a synthetic sequence to reveal new functionalities (amide, acid, amine) that can either complete the target structure or be used for further elaboration. This modular approach enables the synthesis of complex, fused-polycyclic piperazine derivatives and other elaborate structures where the initial compound forms the central framework. researchgate.net

Future Research Directions and Outlook

Development of Highly Efficient, Sustainable, and Stereoselective Synthetic Pathways

The primary synthesis of α-aminonitriles like 1-Piperazin-1-ylcyclohexanecarbonitrile is typically achieved through the Strecker reaction. wikipedia.orgorganic-chemistry.orgmdpi.com This multicomponent reaction involves the condensation of a ketone (cyclohexanone), an amine (piperazine), and a cyanide source. masterorganicchemistry.comscribd.com While effective, future research should focus on optimizing this pathway to align with the principles of green chemistry and to control stereochemical outcomes.

Key research objectives include:

Sustainable Cyanide Sources: Investigating the use of non-toxic and easier-to-handle cyanide sources to replace traditionally used reagents like hydrogen cyanide (HCN) or alkali metal cyanides. organic-chemistry.orgrsc.org Research into reagents like trimethylsilyl (B98337) cyanide or the in-situ generation of cyanide from benign precursors could enhance the safety and sustainability of the synthesis. rsc.org

Solvent-Free and Aqueous Conditions: Shifting towards solvent-free reaction conditions or the use of water as a solvent would significantly reduce the environmental impact. organic-chemistry.org Supramolecular catalysts like cyclodextrins have shown promise in facilitating Strecker-type reactions in aqueous media. organic-chemistry.org

Stereoselective Synthesis: The cyclohexyl ring in this compound contains a stereocenter. Future work should aim to develop asymmetric catalytic systems that can produce enantioenriched versions of the compound and its derivatives. jk-sci.com This is particularly important as the biological activity of chiral molecules is often dependent on their stereochemistry.

Synthetic Approach Focus Area Potential Advantages References
Catalytic Strecker ReactionDevelopment of chiral organocatalysts or metal complexesHigh enantioselectivity, mild reaction conditions mdpi.comjk-sci.com
Green SynthesisUse of water as a solvent, solvent-free conditions, non-toxic cyanide sourcesReduced environmental impact, enhanced safety organic-chemistry.orgrsc.org
Flow ChemistryContinuous production processImproved control over reaction parameters, scalability mdpi.com

Exploration of Undocumented Chemical Transformations and Novel Reactivity Profiles

The chemical reactivity of this compound is largely unexplored. The molecule possesses multiple reactive sites—the nitrile group and the secondary amine of the piperazine (B1678402) ring—which can be selectively functionalized to generate a diverse library of new compounds.

Future research should focus on:

Nitrile Group Transformations: The nitrile group is a versatile functional handle. Research into its hydrolysis to form the corresponding carboxylic acid or amide, its reduction to a primary amine, or its participation in cycloaddition reactions could yield novel derivatives with distinct chemical properties. wikipedia.orgmasterorganicchemistry.comnih.gov

Piperazine Ring Functionalization: The secondary amine (N-4) of the piperazine moiety is a key site for modification. wikipedia.org Electrophilic substitution reactions such as N-alkylation, N-acylation, and N-arylation would allow for the introduction of various substituents, systematically altering the compound's steric and electronic properties. rsc.org

Domino and Cascade Reactions: Designing one-pot reactions that sequentially modify multiple functional groups within the molecule could provide rapid access to complex molecular architectures, enhancing synthetic efficiency.

Potential Derivative Transformation Type Functional Group Modified
1-(Piperazin-1-yl)cyclohexane-1-carboxamideNitrile HydrolysisCyano Group (-CN)
[1-(Piperazin-1-yl)cyclohexyl]methanamineNitrile ReductionCyano Group (-CN)
1-(4-Acetylpiperazin-1-yl)cyclohexanecarbonitrileN-AcylationPiperazine N-H
1-(4-Benzylpiperazin-1-yl)cyclohexanecarbonitrileN-AlkylationPiperazine N-H

Integration of Machine Learning and Artificial Intelligence in Guiding Synthesis and Property Prediction

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. researchgate.net For this compound, these computational tools can accelerate discovery and optimization processes.

Future directions in this area include:

Synthesis Prediction: AI algorithms can be trained on vast databases of chemical reactions to predict the optimal synthetic routes and reaction conditions for this compound and its derivatives. cam.ac.uk This can minimize trial-and-error experimentation, saving time and resources.

Property Prediction: ML models can predict a wide range of physicochemical and biological properties (e.g., solubility, toxicity, potential bioactivity) for novel derivatives based on their molecular structure. researchgate.netnih.gov This allows for the in-silico screening of large virtual libraries to identify promising candidates for synthesis and testing.

De Novo Design: Generative AI models can be employed to design entirely new molecules based on the this compound scaffold, optimized for specific target properties.

Advanced Characterization of Transient Intermediates and Reaction Mechanisms

A deep understanding of reaction mechanisms is fundamental to controlling chemical transformations. The Strecker synthesis of this compound proceeds through transient intermediates, such as an iminium ion formed from the reaction of cyclohexanone (B45756) and piperazine. wikipedia.orgmasterorganicchemistry.comjk-sci.com

Future research should employ:

Advanced Spectroscopy: The use of in-situ spectroscopic techniques, such as rapid-injection NMR and stopped-flow IR, to detect and characterize short-lived intermediates in the reaction pathway.

Computational Chemistry: High-level quantum mechanical calculations, like Density Functional Theory (DFT), can be used to model the reaction energy profile, map transition states, and elucidate the precise mechanism of bond formation. researchgate.net This computational insight can help explain observed selectivity and guide the rational design of more effective catalysts. nih.gov

Rational Design of Next-Generation Molecular Scaffolds and Functional Materials Based on the Compound's Core Structure

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry, as it is a core component of numerous therapeutic agents. mdpi.comrsc.orgresearchgate.netnih.gov This makes this compound an attractive starting point for the development of new molecular entities.

Promising avenues for future development are:

Medicinal Chemistry: The compound's structure can be systematically modified to create libraries of analogues for screening against various biological targets. The piperazine moiety is known to interact with a wide range of receptors and enzymes, and its derivatives have shown potential as anticancer, antibacterial, and antidepressant agents. researchgate.netnih.gov

Functional Polymers: The bifunctional nature of the molecule (with two reactive amine groups in the parent piperazine and the nitrile group) makes it a potential monomer for the synthesis of novel polymers. rsc.org These piperazine-based polymers could have applications in areas such as CO2 capture or as antimicrobial materials. researchgate.netrsc.org

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the piperazine ring can act as ligands to coordinate with metal ions, making derivatives of this compound potential building blocks for the construction of porous MOFs for applications in gas storage and catalysis. rsc.org

Q & A

Q. What are the key physicochemical properties of 1-Piperazin-1-ylcyclohexanecarbonitrile, and how do they influence experimental design?

Answer:

  • Molecular formula : C₁₂H₂₀N₂ (FW: 192.3) .
  • Physical state : Crystalline solid (purity ≥95%) .
  • Stability : Stable for ≥5 years when stored at -20°C in tightly sealed containers .
  • Methodological considerations :
    • Solubility : Pre-screen solvents (e.g., DMSO, ethanol) for compatibility, as polar aprotic solvents may enhance solubility.
    • Handling : Avoid static discharge and exposure to strong acids/bases to prevent decomposition .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • PPE : Use nitrile gloves, lab coats, and eye protection. Inspect gloves for integrity before use .
  • Ventilation : Work in a fume hood to avoid inhalation of dust or vapors .
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
  • Incompatibilities : Separate from strong oxidizers (e.g., HNO₃) and acidic/basic environments to avoid hazardous reactions (e.g., release of CO, NOₓ) .

Q. How can researchers verify the purity of this compound, and what analytical techniques are recommended?

Answer:

  • HPLC : Use reverse-phase columns (C18) with UV detection at 210–260 nm for quantification .
  • NMR : Analyze ¹H/¹³C spectra to confirm structural integrity; compare with reference data from NIST or Cayman Chemical .
  • Mass spectrometry : Validate molecular ion peaks (m/z 192.3) and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic pathways for this compound be optimized to minimize byproducts like PCC (1-Piperidine Cyclohexane Carbonitrile)?

Answer:

  • Reaction conditions :
    • Temperature : Maintain ≤50°C to reduce thermal degradation .
    • Catalyst : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency .
  • Byproduct mitigation :
    • Chromatography : Employ silica gel column chromatography with ethyl acetate/hexane gradients to isolate the target compound from PCC .
    • Process monitoring : Track reaction progress via TLC (Rf ~0.5 in 1:3 EtOAc/hexane) .

Q. What experimental strategies are effective in resolving contradictions in stability data under varying storage conditions?

Answer:

  • Controlled stability studies :
    • Design a factorial experiment testing temperature (-20°C vs. 4°C), humidity (dry vs. 50% RH), and container type (glass vs. HDPE) .
    • Analyze degradation via HPLC every 6 months over 2 years .
  • Statistical analysis : Use ANOVA to identify significant factors (e.g., temperature) and derive shelf-life models .

Q. How can researchers investigate the toxicological profile of this compound in in vitro models?

Answer:

  • Cell-based assays :
    • Cytotoxicity : Use MTT assays on HepG2 cells with IC₅₀ determination (dose range: 1–100 µM) .
    • Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
  • Data interpretation : Compare results against structural analogs (e.g., piperazine derivatives) to identify toxicity trends .

Q. What regulatory considerations apply to the use of this compound in forensic research?

Answer:

  • Compliance : Classified as a Schedule II compound in the U.S.; maintain DEA licenses for procurement and storage .
  • Documentation : Record chain-of-custody logs and analytical certificates (CoA) for legal defensibility .
  • Waste disposal : Follow EPA guidelines for nitrile-containing compounds (incineration or authorized hazardous waste facilities) .

Q. How can computational chemistry aid in predicting reaction mechanisms involving this compound?

Answer:

  • DFT calculations : Use Gaussian or ORCA to model transition states for nucleophilic substitution reactions at the cyclohexane-carbonitrile moiety .
  • MD simulations : Simulate solvent effects (e.g., DMSO vs. water) on reaction kinetics .
  • Validation : Cross-reference computational data with experimental kinetics (e.g., Arrhenius plots) .

Methodological Tables

Q. Table 1. Key Stability Parameters

FactorOptimal ConditionRisk if DeviatedSource
Temperature-20°CDegradation ↑
HumidityDry environmentHydrolysis ↑
Container sealAirtightOxidation ↑

Q. Table 2. Analytical Techniques for Purity Assessment

TechniqueParametersDetection LimitSource
HPLC-UVC18, 1 mL/min0.1 µg/mL
NMR (¹H)400 MHz, CDCl₃95% purity
LC-MSESI+, m/z 192.30.01 µg/mL

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.